2-chloro-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]pyridine-4-carboxamide
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Overview
Description
2-chloro-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]pyridine-4-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a halogenated benzene derivative.
Formation of the Pyridine Ring: The pyridine ring is synthesized separately and then coupled with the triazole-phenyl intermediate through a condensation reaction.
Chlorination: The final step involves the chlorination of the pyridine ring, typically using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the chloro group on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-chloro-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]pyridine-4-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown potential as an antimicrobial and antifungal agent. The triazole ring is known to inhibit the synthesis of ergosterol, a key component of fungal cell membranes, making it effective against a range of fungal pathogens.
Medicine
In medicine, derivatives of this compound are being explored for their potential as anticancer agents. The ability of the triazole ring to interact with various biological targets, including enzymes and receptors, makes it a promising candidate for drug development.
Industry
Industrially, this compound can be used in the development of agrochemicals, such as herbicides and pesticides. Its stability and reactivity make it suitable for formulating products that protect crops from pests and diseases.
Mechanism of Action
The mechanism of action of 2-chloro-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to the heme iron in cytochrome P450 enzymes, inhibiting their activity. This inhibition disrupts the biosynthesis of essential sterols in fungi, leading to cell membrane dysfunction and cell death.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole derivative used as an antifungal agent.
Itraconazole: Known for its broad-spectrum antifungal activity.
Voriconazole: Effective against a wide range of fungal infections.
Uniqueness
Compared to these similar compounds, 2-chloro-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]pyridine-4-carboxamide offers unique structural features that may enhance its binding affinity and specificity for certain biological targets. Its chloro group and pyridine ring provide additional sites for chemical modification, potentially leading to derivatives with improved efficacy and reduced side effects.
Properties
IUPAC Name |
2-chloro-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O/c1-11(21-16(23)13-6-7-19-15(17)8-13)12-2-4-14(5-3-12)22-10-18-9-20-22/h2-11H,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIHNZIVQYNUFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=NC=N2)NC(=O)C3=CC(=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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